![molecular formula C9H17NS B3143218 3-Isothiocyanatooctane CAS No. 519169-06-3](/img/structure/B3143218.png)
3-Isothiocyanatooctane
Overview
Description
3-Isothiocyanatooctane is a chemical compound with the molecular formula C9H17NS . It contains a total of 28 atoms, including 17 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .
Synthesis Analysis
The synthesis of isothiocyanates, such as 3-Isothiocyanatooctane, can be achieved through various methods. One method involves the thermally induced hydrosilylation of hydrogen-terminated silicon nanoparticles (H-SiNPs) and further reaction with potassium thiocyanate (KSCN) . Another approach involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .Chemical Reactions Analysis
Isothiocyanates, including 3-Isothiocyanatooctane, can react with other small molecules such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Scientific Research Applications
Molecular Structure and Linkage Isomerization
Isothiocyanates, such as 3-isothiocyanatooctane, have intriguing properties regarding their molecular structure and isomerization behavior. A study on isothiocyanato complexes, including those similar to 3-isothiocyanatooctane, revealed the existence of linkage isomers and their behavior in different solvents. This research has implications for understanding the molecular dynamics of such compounds (Chowdhury et al., 2006).
Enantioselective Reactions
3-Isothiocyanatooctane analogs have been utilized in asymmetric cycloaddition reactions. These reactions, mediated by catalysts like magnesium and involving oxindoles, demonstrate the potential of 3-isothiocyanatooctane in synthesizing enantioenriched products, which are valuable in various chemical syntheses (Wang et al., 2015).
Apoptosis Induction and Cancer Research
Compounds structurally related to 3-isothiocyanatooctane, like allyl isothiocyanate, have been studied for their role in inducing apoptosis in cancer cells. This research highlights the potential therapeutic applications of isothiocyanates in cancer treatment, especially for prostate cancer (Xiao et al., 2003).
Isothiocyanate Reactivity Studies
The reactivity and structural characteristics of isothiocyanate compounds, like 3-isothiocyanatooctane, have been a subject of detailed study. Investigations into their interactions with other molecules, particularly in electrospray ionization mass spectrometry, provide insights into their potential applications in various chemical processes (Hou et al., 2013).
Environmentally Sustainable Syntheses
Research into the synthesis of isothiocyanates, including those similar to 3-isothiocyanatooctane, has been focused on developing environmentally sustainable methods. For instance, water-promoted syntheses of structurally complex molecules demonstrate the potential of greener approaches in chemical manufacturing (Zhang et al., 2011).
Future Directions
The future of synthetic chemistry, including the synthesis and application of isothiocyanates like 3-Isothiocyanatooctane, holds many possibilities . Challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy are areas of focus . Isothiocyanates are biologically active molecules found in several natural products and pharmaceutical ingredients, and due to their high and versatile reactivity, they are widely used as intermediates in organic synthesis .
properties
IUPAC Name |
3-isothiocyanatooctane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-3-5-6-7-9(4-2)10-8-11/h9H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOQCUQCXBFNRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318829 | |
Record name | Octane, 3-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isothiocyanatooctane | |
CAS RN |
519169-06-3 | |
Record name | Octane, 3-isothiocyanato- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519169-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octane, 3-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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